molecular formula C18H28N2O4 B4884704 N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide CAS No. 959241-12-4

N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide

Cat. No. B4884704
CAS RN: 959241-12-4
M. Wt: 336.4 g/mol
InChI Key: PUJQRJAPMFXMIA-UHFFFAOYSA-N
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Description

N-(1-isopropyl-4-piperidinyl)-3,4,5-trimethoxybenzamide, also known as A-40174 or A-40,174, is a chemical compound that belongs to the class of piperidine derivatives. This compound has been of great interest to researchers due to its potential therapeutic applications. In

Mechanism of Action

A-40,174 acts as a selective dopamine D1 receptor agonist, which helps to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, cognition, and mood. A-40,174 binds to the dopamine D1 receptor and activates it, leading to the release of dopamine in the brain.
Biochemical and Physiological Effects:
A-40,174 has been shown to have several biochemical and physiological effects. It helps to improve the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain. A-40,174 has also been shown to have potential applications in the treatment of schizophrenia, depression, and drug addiction.

Advantages and Limitations for Lab Experiments

A-40,174 has several advantages for lab experiments. It is a highly selective dopamine D1 receptor agonist, which makes it an excellent tool for studying the role of dopamine in various physiological processes. However, A-40,174 has some limitations as well. It is a relatively new compound, and its long-term effects are not yet fully understood. Further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on A-40,174. One of the significant directions is to study its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to develop more selective dopamine D1 receptor agonists that can provide better therapeutic outcomes with fewer side effects. Additionally, further research is needed to determine the safety and efficacy of A-40,174 in humans.
Conclusion:
In conclusion, A-40,174 is a highly selective dopamine D1 receptor agonist with potential therapeutic applications in various neurological disorders. Its mechanism of action involves increasing the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease and other neurological disorders. While A-40,174 has several advantages for lab experiments, further research is needed to determine its safety and efficacy in humans. The future directions for research on A-40,174 include studying its potential applications in other neurological disorders, developing more selective dopamine D1 receptor agonists, and determining its safety and efficacy in humans.

Synthesis Methods

The synthesis of A-40,174 involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-(1-isopropyl-4-piperidinyl) amine in the presence of a base. The reaction yields A-40,174 as a white solid with a melting point of 193-194°C.

Scientific Research Applications

A-40,174 has been extensively studied for its potential therapeutic applications in various diseases. One of the significant applications of A-40,174 is in the treatment of Parkinson's disease. A-40,174 acts as a dopamine D1 receptor agonist, which helps to increase the levels of dopamine in the brain, thereby improving the symptoms of Parkinson's disease.

properties

IUPAC Name

3,4,5-trimethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-12(2)20-8-6-14(7-9-20)19-18(21)13-10-15(22-3)17(24-5)16(11-13)23-4/h10-12,14H,6-9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJQRJAPMFXMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182503
Record name 3,4,5-Trimethoxy-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959241-12-4
Record name 3,4,5-Trimethoxy-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959241-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxy-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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